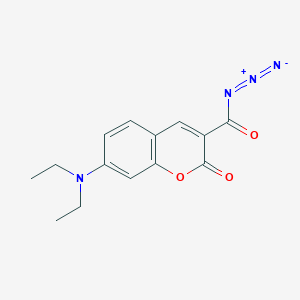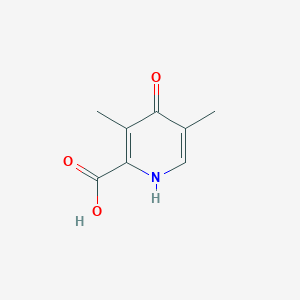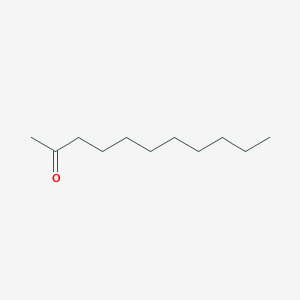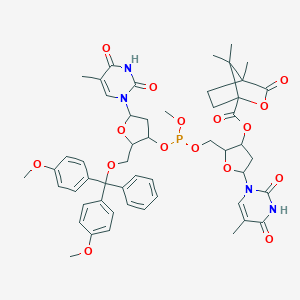
3-Dttctp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-DTTCTP is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-DTTCTP involves its ability to scavenge free radicals and inhibit oxidative stress. This compound has been found to inhibit lipid peroxidation and protect cells from oxidative damage. Additionally, 3-DTTCTP has been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemische Und Physiologische Effekte
3-DTTCTP has been found to exhibit unique biochemical and physiological effects. This compound has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 3-DTTCTP has been found to reduce the levels of reactive oxygen species and lipid peroxidation products in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-DTTCTP in lab experiments is its ability to scavenge free radicals and inhibit oxidative stress. This makes it a potential candidate for the development of new antioxidants and treatments for oxidative stress-related diseases. However, one of the limitations of using 3-DTTCTP in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-DTTCTP. One potential direction is the development of new antioxidants and treatments for oxidative stress-related diseases. Additionally, further studies are needed to determine the potential applications of 3-DTTCTP in the development of new antibiotics. Finally, more research is needed to determine the safety and efficacy of 3-DTTCTP in human clinical trials.
Conclusion
In conclusion, 3-DTTCTP is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits unique biochemical and physiological effects and has been found to have potential applications in the development of new antioxidants and antibiotics. Further research is needed to determine the safety and efficacy of 3-DTTCTP in human clinical trials.
Synthesemethoden
The synthesis of 3-DTTCTP involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 3,4-dihydroxybenzaldehyde with thiosemicarbazide to form 3,4-dihydroxybenzaldehyde thiosemicarbazone. This compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form 3-DTTCTP.
Wissenschaftliche Forschungsanwendungen
3-DTTCTP has been studied extensively for its potential applications in various scientific fields. This compound has been found to exhibit significant antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, 3-DTTCTP has been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
144674-88-4 |
|---|---|
Produktname |
3-Dttctp |
Molekularformel |
C52H59N4O16P |
Molekulargewicht |
1027 g/mol |
IUPAC-Name |
[2-[[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-methoxyphosphanyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C52H59N4O16P/c1-30-26-55(47(61)53-43(30)57)41-24-37(70-46(60)51-23-22-50(5,45(59)71-51)49(51,3)4)40(69-41)29-67-73(65-8)72-38-25-42(56-27-31(2)44(58)54-48(56)62)68-39(38)28-66-52(32-12-10-9-11-13-32,33-14-18-35(63-6)19-15-33)34-16-20-36(64-7)21-17-34/h9-21,26-27,37-42H,22-25,28-29H2,1-8H3,(H,53,57,61)(H,54,58,62) |
InChI-Schlüssel |
YWFDZPZDPCCHRB-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(OC)OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=C(C(=O)NC7=O)C)OC(=O)C89CCC(C8(C)C)(C(=O)O9)C |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(OC)OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=C(C(=O)NC7=O)C)OC(=O)C89CCC(C8(C)C)(C(=O)O9)C |
Synonyme |
3'-O-(5'-dimethoxytritylthymidyl)-5'-O-(3'-camphanoylthymidyl)-O-methyl phosphite 3-DTTCTP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



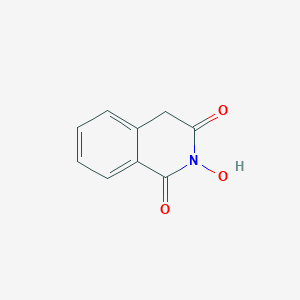
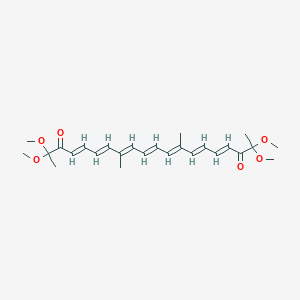
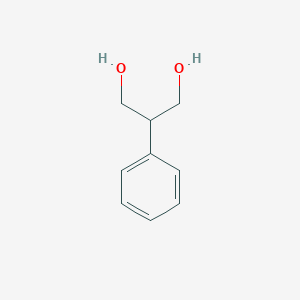
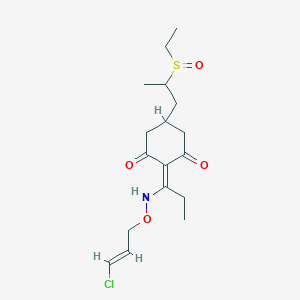
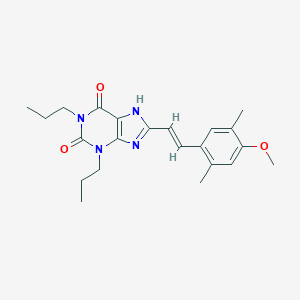
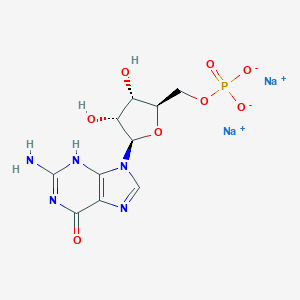
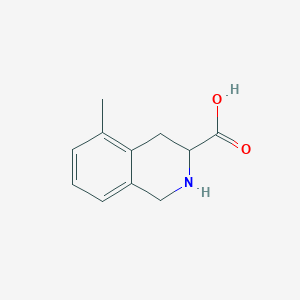
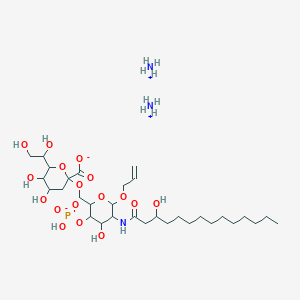
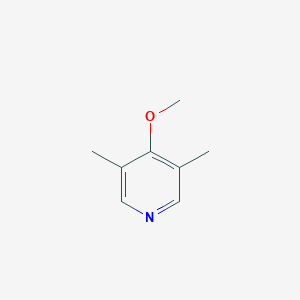
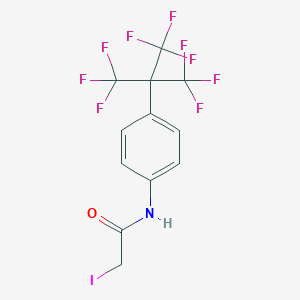
![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)
